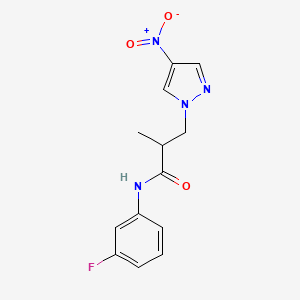![molecular formula C15H13N3O3S B10973874 4-Cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxamide](/img/structure/B10973874.png)
4-Cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANO-3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-2-THIOPHENECARBOXAMIDE is a complex organic compound with a molecular formula of C15H13N3O3S . This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-CYANO-3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-2-THIOPHENECARBOXAMIDE typically involves the cyanoacetylation of amines . This process can be carried out using various methods, including:
Neat Methods: Stirring without solvent and/or heat.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: The solvent-free reaction of aryl amines with ethyl cyanoacetate.
Chemical Reactions Analysis
4-CYANO-3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-CYANO-3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-CYANO-3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar compounds to 4-CYANO-3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-2-THIOPHENECARBOXAMIDE include other cyanoacetamide derivatives . These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of 4-CYANO-3-METHYL-5-[(2-PHENOXYACETYL)AMINO]-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-cyano-3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-9-11(7-16)15(22-13(9)14(17)20)18-12(19)8-21-10-5-3-2-4-6-10/h2-6H,8H2,1H3,(H2,17,20)(H,18,19) |
InChI Key |
RDJVVXUJJDCZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B10973793.png)
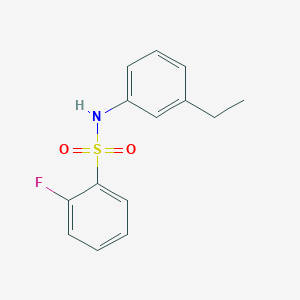
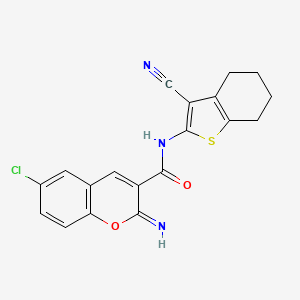
methanone](/img/structure/B10973802.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10973821.png)
![4-(prop-2-en-1-yl)-3-(thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10973829.png)
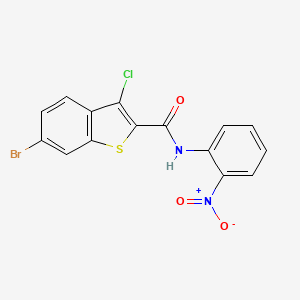
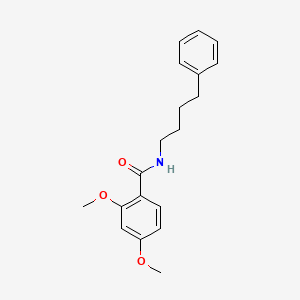
![N-(2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10973834.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B10973839.png)
![2-ethyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10973840.png)
